
Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate is a chemical compound with the molecular formula C11H13F2NO4 and a molecular weight of 261.22 g/mol . This compound is characterized by the presence of a difluoropyridinyl group, which is known for its applications in various fields of scientific research and industry.
Méthodes De Préparation
The synthesis of Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate typically involves the reaction of 2,6-difluoropyridine with a suitable propoxyacetate derivative under controlled conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoropyridinyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyridinyl group is known to enhance the compound’s binding affinity and specificity for these targets, leading to its desired effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.
Comparaison Avec Des Composés Similaires
Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate can be compared with other similar compounds, such as:
Methyl 2-(2,3-difluoropyridin-4-yl)acetate: This compound has a similar structure but differs in the position of the fluorine atoms on the pyridine ring.
Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate: This compound contains a chloropyrimidinyl group instead of a difluoropyridinyl group and is used as an intermediate in the synthesis of fungicides.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H13F2NO4 |
|---|---|
Poids moléculaire |
261.22 g/mol |
Nom IUPAC |
methyl 2-[3-(2,6-difluoropyridin-4-yl)oxypropoxy]acetate |
InChI |
InChI=1S/C11H13F2NO4/c1-16-11(15)7-17-3-2-4-18-8-5-9(12)14-10(13)6-8/h5-6H,2-4,7H2,1H3 |
Clé InChI |
ZJSLDEPPNGGUAO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COCCCOC1=CC(=NC(=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester](/img/structure/B13034809.png)
![Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13034814.png)
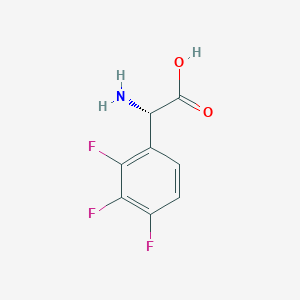

![2-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13034836.png)


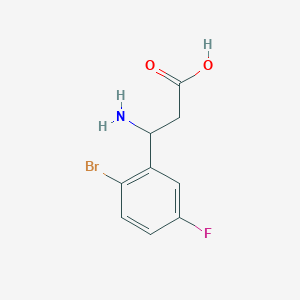
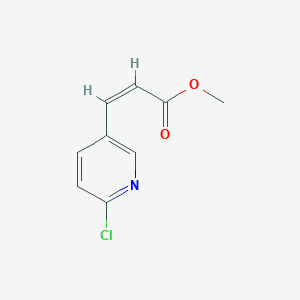
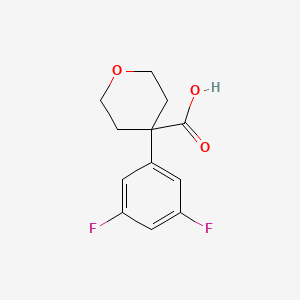
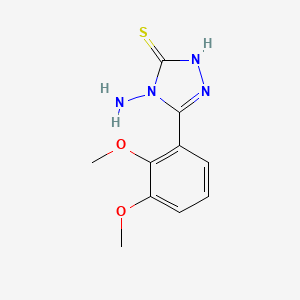
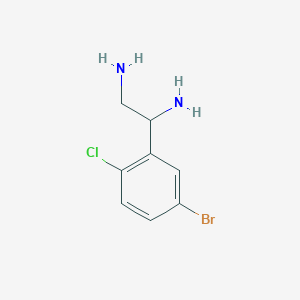
![Methyl 6-iodopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13034870.png)

